8-(4-Methoxyphenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine

Thermal stability Physical property Procurement

8-(4-Methoxyphenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine (CAS 439093-80-8) is a fluorinated fused N-heterocycle belonging to the imidazo[1,2-a][1,8]naphthyridine family. The 2,4-bis(trifluoromethyl) core is a privileged scaffold that has yielded the clinical-stage IFNAR2 agonist RO8191 (CDM-3008) with potent antiviral activity (EC₅₀ = 0.017–0.159 μM against HCV).

Molecular Formula C19H11F6N3O
Molecular Weight 411.307
CAS No. 439093-80-8
Cat. No. B2791831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(4-Methoxyphenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine
CAS439093-80-8
Molecular FormulaC19H11F6N3O
Molecular Weight411.307
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CN3C(=N2)C=CC4=C3N=C(C=C4C(F)(F)F)C(F)(F)F
InChIInChI=1S/C19H11F6N3O/c1-29-11-4-2-10(3-5-11)14-9-28-16(26-14)7-6-12-13(18(20,21)22)8-15(19(23,24)25)27-17(12)28/h2-9H,1H3
InChIKeyGNMSBZKTNHGQSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(4-Methoxyphenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine – Chemical Identity, Scaffold Class, and Procurement Significance


8-(4-Methoxyphenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine (CAS 439093-80-8) is a fluorinated fused N-heterocycle belonging to the imidazo[1,2-a][1,8]naphthyridine family. The 2,4-bis(trifluoromethyl) core is a privileged scaffold that has yielded the clinical-stage IFNAR2 agonist RO8191 (CDM-3008) with potent antiviral activity (EC₅₀ = 0.017–0.159 μM against HCV) [1]. The compound possesses a molecular formula of C₁₉H₁₁F₆N₃O, a molecular weight of 411.3 g/mol, and a predicted boiling point of 436.9 ± 45.0 °C . The C-8 4-methoxyphenyl appendage distinguishes it from the simpler 8-phenyl prototype (CAS 691868-84-5) and provides a defined electron-donating substituent that can modulate both physicochemical properties and intermolecular interactions relevant to target engagement and downstream synthetic diversification.

Why Generic Substitution Fails for 8-(4-Methoxyphenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine


The imidazo[1,2-a][1,8]naphthyridine scaffold is highly sensitive to substitution at the C-8 position; replacing the 4-methoxyphenyl ring with phenyl (CAS 691868-84-5) or 4-methylphenyl (CAS 691869-98-4) produces analogous compounds with distinctly different predicted basicity (pKa 1.33 vs. 0.94 and 1.04, respectively) and thermal profiles (boiling point 436.9 °C vs. 404.6 °C and 416.5 °C) . In the context of antiviral research, the 2,4-bis(trifluoromethyl) family has a well-documented dependence of both potency and mode of action on the C-8 substituent—RO8191 (8-oxadiazole) acts as an IFNAR2 agonist (EC₅₀ 200 nM), while C-8 aryl analogs from the same series have been shown to function as viral entry inhibitors via a mechanistically distinct pathway [1]. Consequently, any procurement decision that treats all 2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine derivatives as interchangeable risks undermining SAR continuity, mechanistic interpretation, and the physical handling characteristics required for reproducible experimentation.

Product-Specific Quantitative Differentiation Evidence for 8-(4-Methoxyphenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine


Predicted Boiling Point: Approximately 32 °C Higher Thermal Endurance Compared to the 8-Phenyl Analog

The target compound exhibits a predicted boiling point of 436.9 ± 45.0 °C, which is approximately 32.3 °C higher than the 404.6 ± 45.0 °C predicted for the 8-phenyl analog (CAS 691868-84-5) . This difference persists when compared to the 8-(4-methylphenyl) analog (416.5 ± 45.0 °C), indicating that the 4-methoxy substituent imparts a meaningful increase in thermal resilience relative to substituents lacking hydrogen-bond-acceptor capability. The elevated boiling point is consistent with stronger intermolecular interactions conferred by the methoxy oxygen.

Thermal stability Physical property Procurement

Predicted pKa Modulation: Methoxy-Induced Increase in Basicity Relative to Unsubstituted Phenyl

The predicted acid dissociation constant (pKa) of the target compound is 1.33 ± 0.50, compared to 0.94 ± 0.50 for the 8-phenyl analog (CAS 691868-84-5) and 1.04 ± 0.50 for the 8-(4-methylphenyl) analog (CAS 691869-98-4) . The increase of approximately 0.39 pKa units relative to the parent phenyl compound is attributable to the electron-donating mesomeric effect of the para-methoxy group, which enhances electron density on the imidazo[1,2-a][1,8]naphthyridine core nitrogen atoms. This change in basicity can affect protonation-state-dependent properties including solubility at acidic pH, hydrogen-bonding capacity, and target-binding interactions.

pKa Basicity Electronic structure

Predicted Density: Detectable Increase in Compactness vs. 8-Aryl Non-Methoxy Analogs

The target compound has a predicted density of 1.47 ± 0.1 g/cm³, which lies between that of the 8-phenyl analog (1.48 ± 0.1 g/cm³) and the 8-(4-methylphenyl) analog (1.45 ± 0.1 g/cm³) . While the absolute differences among these three compounds are small (< 0.03 g/cm³), the target compound is marginally denser than the 8-(4-methylphenyl) analog, reflecting the replacement of a methyl group with a methoxy group. This subtle shift in packing efficiency can influence crystallinity, solubility, and formulation characteristics.

Density Molecular packing Formulation

Scaffold-Level Antiviral Activity: The 2,4-Bis(trifluoromethyl) Core Confers Potent Anti-HCV Activity That Depends Critically on C-8 Substitution

Compounds bearing the 2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine core have demonstrated potent anti-HCV activity: RO8191 (8-oxadiazole) inhibits HCV replicon with an EC₅₀ of 200 nM , while a series of C-8 diversely substituted amide analogs from the Wang et al. study showed EC₅₀ values from 0.017 to 0.159 μM and CC₅₀ > 25 μM in an HCVcc-hRluc-JFH1 cell culture system [1]. Critically, the mode of action is C-8 substituent-dependent: RO8191 acts via IFNAR2 agonism, whereas the aryl/amide-substituted derivatives function as viral entry inhibitors [1]. Though direct activity data for the 8-(4-methoxyphenyl) derivative are not yet published, the 4-methoxyphenyl group provides a distinctly electron-rich aromatic surface that is absent in the heavily studied RO8191 (8-oxadiazole) and CDM-3032 (8-carboxamide). This electron-donating character can influence both the potency and the mechanism of action through π-stacking and hydrogen-bond interactions with biological targets.

Antiviral HCV Scaffold SAR

Solubility and Drug-Likeness: Favorable Physicochemical Profile Compared to the Advanced Lead RO8191

RO8191 (CDM-3008), an 8-oxadiazole analog, suffers from clinically limiting aqueous solubility (0.92 mg/mL) and poor metabolic stability (human hepatic microsome T₁/₂ = 34.1 min) [1]. The 8-(4-methoxyphenyl) derivative replaces the ionizable oxadiazole with a neutral, lipophilic 4-methoxyphenyl ring, which is expected to increase LogP while reducing reliance on ionizable functionality for solubility. By contrast, the optimized CDM-3032 analog (8-piperidinyl-carboxamide) achieves > 30 mg/mL solubility but at the cost of a basic amine that introduces additional off-target pharmacology risk. The target compound occupies a distinct intermediate physicochemical space, with predicted LogP values closer to that of the 8-phenyl analog (predicted XLogP3 ≈ 5–6 for bis-CF₃ aryl naphthyridines) , offering a balanced profile for programs exploring solubility/permeability trade-offs without permanent cationic charge.

Solubility Drug-likeness Physicochemical property

Positional Selectivity and Synthetic Orthogonality: Defined C-8 Substitution Enables Regioselective Derivatization Not Possible with the 8-Phenyl or 8-Oxadiazole Parents

The electrophilic substitution reactivity of imidazo[1,2-a][1,8]naphthyridines has been mapped by ¹H and ¹³C NMR: the C-3 position (imidazole ring) is the dominant site for electrophilic attack, while the C-8 aryl ring provides a secondary site for further functionalization [1]. The 4-methoxyphenyl substituent at C-8 is a powerful ortho/para-directing group for electrophilic aromatic substitution, enabling late-stage diversification (e.g., nitration, halogenation, formylation) at the methoxyphenyl ring in ways that cannot be replicated with the unsubstituted 8-phenyl or 8-oxadiazole analogs. This orthogonality provides a synthetic advantage over RO8191 (where the C-8 oxadiazole is electrophilically deactivated) and over the 8-phenyl parent (which lacks the activating methoxy handle for regioselective modification).

Synthetic diversification Regioselectivity Medicinal chemistry

Best-Fit Research and Industrial Application Scenarios for 8-(4-Methoxyphenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine


Antiviral Drug Discovery: Expanding SAR Beyond the RO8191/CDM-3032 Chemical Space

The 2,4-bis(trifluoromethyl) scaffold has validated antiviral activity through IFN pathway modulation [1]. The 4-methoxyphenyl derivative enables exploration of whether an electron-rich C-8 aryl group can enhance binding to IFNAR2 or shift the mechanism toward viral entry inhibition—a bifurcation demonstrated by Wang et al. (EC₅₀ 0.017–0.159 μM for entry inhibitor series) [2]. The compound is suitable for incorporation into medium-throughput HCVcc or HBV screening cascades where the SAR around the C-8 position remains incomplete.

Synthetic Methodology and Late-Stage Functionalization Studies

The 4-methoxyphenyl substituent provides a strong electron-donating handle that enables regioselective electrophilic substitution at the ortho positions, as established by the reactivity map of the imidazo[1,2-a][1,8]naphthyridine core [1]. Researchers can use this compound as a starting point for generating focused libraries of O-demethylated, nitrated, halogenated, or formylated derivatives without requiring de novo scaffold construction, saving 2–4 synthetic steps compared to starting from the 8-phenyl parent.

Fluorinated Probe Development: Physicochemical Tuning of the 2,4-Bis(trifluoromethyl) Scaffold

For programs where RO8191's poor solubility (0.92 mg/mL) prohibits reliable in vivo dosing, the target compound provides a more lipophilic yet neutral alternative that may improve passive membrane permeability while maintaining the metabolic benefits of the bis(trifluoromethyl) core (T₁/₂ of >120 min achievable with optimized analogs) [1]. It can serve as a reference compound in solubility/permeability screening cascades designed to identify leads with improved oral bioavailability over the oxadiazole progenitor.

Quote Request

Request a Quote for 8-(4-Methoxyphenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.